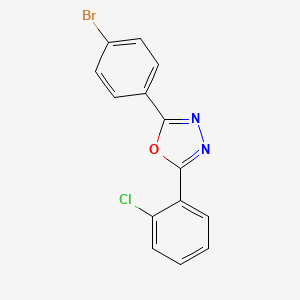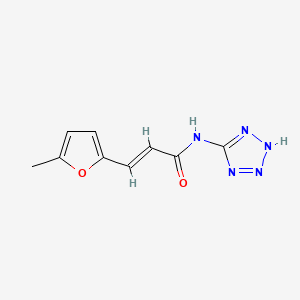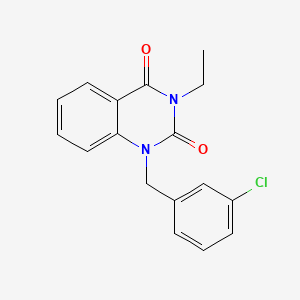![molecular formula C22H27NO5 B5600591 3-(3-hydroxy-3-methylbutyl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]benzamide](/img/structure/B5600591.png)
3-(3-hydroxy-3-methylbutyl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives, similar to the compound , involves several steps, including condensation reactions, cyclization under specific conditions, and the use of catalysts to enhance reaction rates. For instance, the Bischler-Napieralski reaction has been utilized to cyclize N-(4-aryl-4-hydroxybutyl)benzamides to form arylmethylidene dihydro-3H-pyrroles, demonstrating the complexity and precision required in synthesizing such compounds (Browne et al., 1981).
Molecular Structure Analysis
X-ray crystallography and Density Functional Theory (DFT) calculations are commonly used to analyze the molecular structure of benzamide derivatives. These methods provide insights into the crystalline structure, molecular geometry, vibrational frequencies, and electronic properties of the compound. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed, revealing its triclinic crystallization and the agreement between experimental and theoretical geometrical parameters (Demir et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving benzamide derivatives can vary widely, including cyclization, alkylation, and amidation, demonstrating their reactive versatility. For instance, the Ugi reaction followed by stirring with sodium ethoxide has been used to synthesize cyclic dipeptidyl ureas, indicating the potential for generating diverse molecular structures from benzamide derivatives (Sañudo et al., 2006).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. Techniques like X-ray diffraction and spectroscopy provide valuable data on these aspects, aiding in the comprehensive characterization of these compounds.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are key to determining the utility of benzamide derivatives in various applications. Studies on compounds like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides have revealed important insights into their hydrogen bonding patterns and potential anticonvulsant activities, highlighting the importance of detailed chemical property analysis (Camerman et al., 2005).
Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
Compounds with structural similarities to the query chemical have been investigated for their potential in treating Alzheimer's disease. For instance, 5-aroylindoles, acting as selective histone deacetylase 6 inhibitors, have shown promise in ameliorating Alzheimer's disease phenotypes by reducing tau protein phosphorylation and aggregation, alongside demonstrating neuroprotective activity through ubiquitination. Such compounds could cross the blood-brain barrier, hinting at the potential for compounds like "3-(3-hydroxy-3-methylbutyl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]benzamide" to be utilized in neuroscience research or as a therapeutic agent for neurodegenerative diseases (Lee et al., 2018).
Antimicrobial and Antioxidant Activities
Research into benzamide derivatives from endophytic Streptomyces sp. YIM 67086 revealed antimicrobial and antioxidant activities. This suggests that structurally similar compounds, such as "this compound," could have applications in developing new antimicrobial and antioxidant agents, which could be beneficial in pharmaceutical and agricultural industries (Yang et al., 2015).
Propiedades
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-[(6-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-22(2,25)8-7-15-5-4-6-16(11-15)21(24)23-14-17-12-19-20(13-18(17)26-3)28-10-9-27-19/h4-6,11-13,25H,7-10,14H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEPJTIEGXURFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2=CC3=C(C=C2OC)OCCO3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B5600527.png)

![2-ethyl-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5600535.png)

![N-cyclopropyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5600545.png)
![3,4-dimethoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5600546.png)
![5-(2-furyl)-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5600550.png)
![1-(4-methylphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B5600562.png)

![2-[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxo-N-phenylacetamide](/img/structure/B5600568.png)

